N-(1-Phenacyl-4-piperidyl)propionanilide, also known as N-[1-(2-Oxo-2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide, is a chemical compound structurally related to potent opioid analgesics. It is recognized as an impurity of fentanyl, a widely used synthetic opioid. Understanding its classification, synthesis, and properties is crucial for its applications in pharmacology and medicinal chemistry.
This compound is synthesized in laboratories and is often studied in the context of opioid research due to its structural similarities with fentanyl. It can be found in various chemical databases and literature, including PubChem and scientific publications focusing on piperidine derivatives and their pharmacological effects .
N-(1-Phenacyl-4-piperidyl)propionanilide belongs to the class of piperidine derivatives. It is categorized under synthetic opioids and is structurally related to propionanilides, which are known for their analgesic properties. Its classification is significant in the context of regulatory frameworks concerning controlled substances due to its potential for abuse and dependency .
The synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions can vary based on the laboratory protocols employed .
The molecular formula for N-(1-Phenacyl-4-piperidyl)propionanilide is . The structure features:
This combination contributes to its biological activity and interaction with opioid receptors.
The compound's molecular weight is approximately 348.48 g/mol, and it exhibits specific stereochemistry that may influence its pharmacodynamics .
N-(1-Phenacyl-4-piperidyl)propionanilide can undergo various chemical reactions typical for amides and piperidine derivatives:
Technical details regarding these reactions depend on the reaction conditions and catalysts used .
N-(1-Phenacyl-4-piperidyl)propionanilide primarily acts as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to:
Data from pharmacological studies indicate that compounds similar to this one exhibit a high affinity for opioid receptors, which correlates with their analgesic potency .
N-(1-Phenacyl-4-piperidyl)propionanilide typically appears as a white crystalline solid. Its melting point, solubility, and other physical characteristics are crucial for formulation in pharmaceutical applications.
The compound is stable under normal conditions but may undergo degradation when exposed to extreme pH levels or heat. Its solubility profile indicates that it is soluble in organic solvents but may have limited solubility in water, affecting its bioavailability .
N-(1-Phenacyl-4-piperidyl)propionanilide has several applications in scientific research:
The discovery of fentanyl (N-(1-phenethyl-4-piperidyl)propionanilide) in 1960 by Paul Janssen marked a transformative advancement in opioid pharmacology [1] [6]. As a synthetic μ-opioid receptor agonist, fentanyl exhibited 50–100-fold greater potency than morphine due to its high lipophilicity and enhanced blood-brain barrier penetration [1] [4]. This potency stems from structural optimizations within the 4-anilidopiperidine scaffold, which improved receptor binding kinetics compared to natural opiates. The core structure comprises three critical regions:
These components collectively enable optimal spatial orientation for μ-opioid receptor engagement [6] [8]. Fentanyl’s clinical introduction in 1968 ("Sublimaze") addressed limitations of existing analgesics, such as morphine’s variable hepatic metabolism and pethidine’s neurotoxicity [1]. The subsequent proliferation of analogues (e.g., sufentanil, alfentanil) demonstrated how minor modifications could tune pharmacokinetic properties while retaining the core pharmacophore [2].
Table 1: Comparative Potency of 4-Anilidopiperidine Opioids
Compound | Relative Potency (Morphine = 1) | Key Structural Feature |
---|---|---|
Fentanyl | 50–100× | Unmodified phenethyl/propionyl |
Sufentanil | 500–1000× | Thienyl ring; methoxymethyl |
Alfentanil | 10–25× | Tetrazolyl ring; shorter duration |
Remifentanil | 100–200× | Esterase-cleavable propanoate |
The structural trajectory of fentanyl exemplifies rational drug design through systematic scaffold modulation. Key evolutionary steps include:
Table 2: Impact of Structural Modifications on Pharmacokinetic Parameters
Modification Site | Structural Change | Biological Consequence |
---|---|---|
Anilido Carbonyl | Propionyl → Methoxyacetyl | ↑ μ-receptor affinity (sufentanil) |
Piperidine C-4 | H → Methyl | ↓ pKa, faster onset (alfentanil) |
N-Phenethyl | Ethyl → Propanoate ester | ↑ Metabolic lability (remifentanil) |
Synthetic methodologies evolved concurrently:
Janssen Pharmaceutica, under Paul Janssen’s leadership, engineered the first-generation 4-anilidopiperidines through iterative molecular refinement. The design strategy employed:
The company’s legacy includes developing >80 clinically used drugs, with fentanyl derivatives becoming indispensable in anesthesia protocols requiring hemodynamic stability [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7